![molecular formula C19H16FN5O3 B6507990 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-53-1](/img/structure/B6507990.png)
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a 1,2,3-triazole ring. The pyrimidine ring is substituted at position 3 by a phenyl ring which is further substituted by two methoxy groups. The triazole ring is substituted at position 6 by a phenyl ring which is further substituted by a fluorine atom .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions. The presence of electron-donating methoxy groups on the phenyl ring can activate the ring towards electrophilic substitution .Aplicaciones Científicas De Investigación
Pharmaceutical Compositions
The compound is mentioned in a patent for pharmaceutical compositions suitable for oral administration . The patent discusses a pharmaceutical composition containing a similar compound, which suggests that our compound could also have potential applications in the development of new drugs or treatments.
Energetic Materials
A paper discusses the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . While our compound is not directly mentioned, it shares a similar triazolo[4,5-d]pyrimidin core structure, suggesting potential applications in the field of energetic materials.
Cancer Treatment
Another paper mentions the evaluation of [1,2,4]triazolo[4,3-a]pyrazine derivatives against three cancer cell lines . Given the structural similarity, our compound could potentially be investigated for anti-cancer properties.
Surgical Implant Applications
“F1876-1311” is related to a standard specification for Polyetherketoneetherketoneketone (PEKEKK) Resins for Surgical Implant Applications . While it’s not clear how our compound is related, it’s possible that it could have applications in the development or processing of these resins.
Planning Applications
“AB00676671-01” is related to planning applications . It’s unclear how our compound is involved, but it could potentially be used in some aspect of the planning or approval process.
Benefits System
“SR-01000018465” and “SR-01000018465-1” appear to be related to the UK’s benefits system . These codes are used in the application process for certain benefits under the special rules for people with a terminal illness. It’s unclear how our compound is involved, but it could potentially be used in some aspect of the benefits application or assessment process.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPTNJUTMFSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.